Cas no 195628-73-0 (Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear)

Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear structure
195628-73-0 structure
Product Name:Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear
CAS 번호:195628-73-0
MF:C33H39N3O2
메가와트:509.681668519974
CID:228482
PubChem ID:135414248
Update Time:2025-04-19

Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear 화학적 및 물리적 성질

이름 및 식별자

    • Phenol,2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-, branched andlinear
    • Phenol, 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)-, branched and linear
    • 6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-3-octoxycyclohexa-2,4-dien-1-one
    • Phenol, 2-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5-(octyloxy)-, branched and linear
    • 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-octoxyphenol
    • UV Absorber 1164/UV1164
    • Q27283087
    • UNII-LO7K59NM8V
    • AKOS016010376
    • Ultraviolet Absorbent UV-1164
    • TINUVIN 1545
    • 2-[4,6-Di-(2,4-xylyl)-S-triazin-2-yl]-5-(octyloxy)phenol, 8CI
    • 2-4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5- (octyloxy)phenol
    • ZSSVCEUEVMALRD-UHFFFAOYSA-N
    • CHEBI:143238
    • 195628-73-0
    • 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine
    • B4399
    • FT-0659774
    • 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol
    • PHENOL, 2-(4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL)- 5-(OCTYLOXY)-
    • Phenol, 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)-
    • SCHEMBL78927
    • Cysorb UV-1164
    • MFCD09834146
    • AS-15134
    • Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)-
    • 2-(2-hydroxy-4-octyloxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine
    • Appolo-1164
    • CYAGARD UV 1164
    • UV 1164
    • BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL)-5-(OCTYLOXY)PHENOL, 2-(4,6-
    • CS-0186406
    • UV-1164
    • CYTEC UV 1164
    • 2,6-bis-(2,4-dimethylphenyl)-4-(2-hydroxy-4-octyloxyphenyl)-s-triazine
    • NS00020178
    • CYASORB UV 1164
    • 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(n-octyloxy)phenol
    • LO7K59NM8V
    • Cyasorb 1164
    • 2725-22-6
    • 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol
    • DTXSID5051949
    • 인치: 1S/C33H39N3O2/c1-6-7-8-9-10-11-18-38-26-14-17-29(30(37)21-26)33-35-31(27-15-12-22(2)19-24(27)4)34-32(36-33)28-16-13-23(3)20-25(28)5/h12-17,19-21,37H,6-11,18H2,1-5H3
    • InChIKey: ZSSVCEUEVMALRD-UHFFFAOYSA-N
    • 미소: O(C1C=CC(C2N=C(C3C=CC(C)=CC=3C)N=C(C3C=CC(C)=CC=3C)N=2)=C(C=1)O)CCCCCCCC

계산된 속성

  • 정밀분자량: 509.30422750g/mol
  • 동위원소 질량: 509.30422750g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 38
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 944
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 435
  • 소수점 매개변수 계산 참조값(XlogP): 8.2
  • 토폴로지 분자 극성 표면적: 68.1Ų
추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.